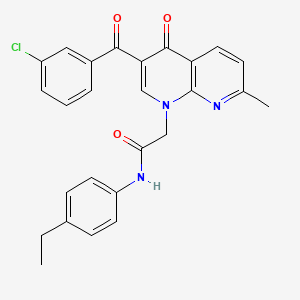

methyl 3-amino-1H-indazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

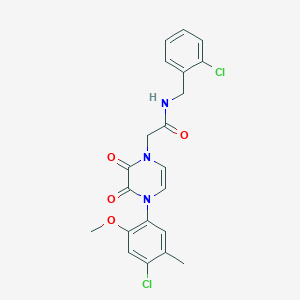

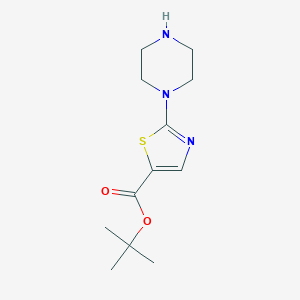

“Methyl 3-amino-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It is used in organic synthesis . The compound is soluble in water .

Synthesis Analysis

The synthesis of indazole derivatives, such as “this compound”, has been a topic of interest in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another approach is based on the nitrosation of indoles in a slightly acidic environment .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: COC(=O)C1=CC2=C(C=C1)C(=NN2)N . The compound has a molecular weight of 191.19 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in water . The compound should be stored in a dark place, sealed in dry conditions, and at temperatures between 2-8°C .科学的研究の応用

Synthesis and Antispermatogenic Agents Compounds related to methyl 3-amino-1H-indazole-6-carboxylate, such as 1-halobenzyl-1H-indazole-3-carboxylic acids and their derivatives, have been synthesized and studied for their antispermatogenic activity. These studies highlighted the potential of indazole derivatives in the development of new antispermatogenic agents, offering insights into the structure-activity relationships critical for their biological activity (Corsi & Palazzo, 1976).

Catalytic Applications in Organic Synthesis Research has also delved into the catalytic applications of derivatives of this compound in organic synthesis. For instance, the use of bidentate auxiliaries derived from related moieties for Pd-catalyzed C(sp3)-H bond activation demonstrates the versatility of indazole derivatives in facilitating selective and efficient synthesis of non-natural amino acids and other organic compounds (Pasunooti et al., 2015).

Peptidoleukotriene Receptor Antagonists The development of peptidoleukotriene antagonists based on 1,3,5-substituted indoles and indazoles showcases another significant application of these compounds in medicinal chemistry. These studies have identified potent compounds with high in vitro and in vivo efficacy against peptidoleukotrienes, suggesting potential therapeutic applications in asthma and other respiratory conditions (Matassa et al., 1990).

Structural and Properties Studies Further research into the synthesis, structure, and properties of N-acetylated derivatives of related compounds has contributed to our understanding of their chemical behavior. Such studies are crucial for designing new molecules with desired properties for various applications, including pharmaceuticals and materials science (Dzygiel et al., 2004).

Safety and Hazards

“Methyl 3-amino-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

The future directions in the study of “methyl 3-amino-1H-indazole-6-carboxylate” and similar compounds likely involve further exploration of their synthesis and potential applications. Given the interest in indazole derivatives as kinase inhibitors , there may be potential for the development of new therapeutic agents.

特性

IUPAC Name |

methyl 3-amino-1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNDPDJGDUNATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)

![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)

![Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2650039.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2650040.png)

![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)